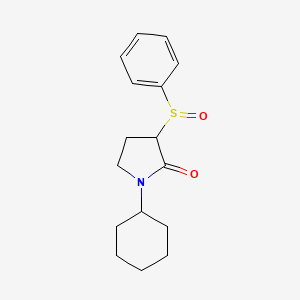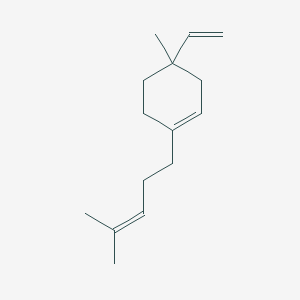
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as δ-Elemene and σ-Elemene . This compound is a type of cyclohexene derivative and is characterized by the presence of multiple double bonds and a cyclohexene ring structure.
Vorbereitungsmethoden
The synthesis of 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 4-methylpent-3-en-1-yl derivatives in the presence of catalysts can yield the desired compound . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include epoxides, ketones, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be compared with other similar compounds such as:
m-Camphorene: Another cyclohexene derivative with similar structural features but different functional groups.
Cyclohexene, 5-(5-methyl-1-methylene-4-hexenyl)-1-(4-methyl-3-pentenyl): A compound with a similar cyclohexene ring structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64780-79-6 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
4-ethenyl-4-methyl-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-5-15(4)11-9-14(10-12-15)8-6-7-13(2)3/h5,7,9H,1,6,8,10-12H2,2-4H3 |
InChI-Schlüssel |
AKAXSEWSWMAYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
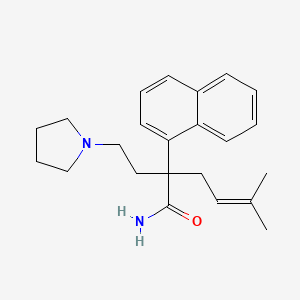


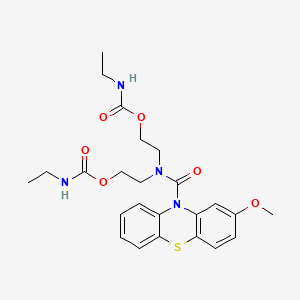
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
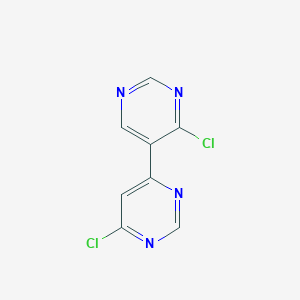
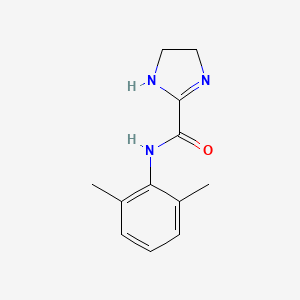
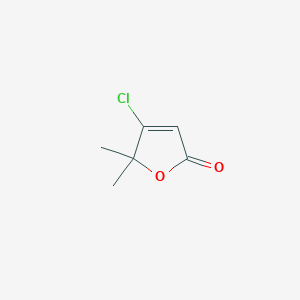
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
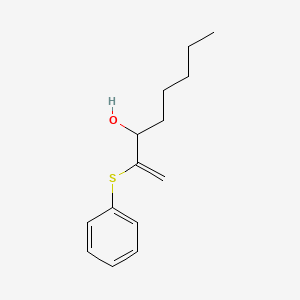
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
